3'-Methoxyrocaglamide
Overview
Description
3’-Methoxyrocaglamide is a natural product that belongs to the secondary metabolites of the Meliaceae family. It is isolated from the herbs of Aglaia odorata Lour. This compound is known for its insecticidal activity and has a molecular formula of C30H33NO8 with a molecular weight of 535.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyrocaglamide involves multiple steps, starting from the extraction of the compound from Aglaia odorata Lour. The synthetic route typically includes the following steps:
Industrial Production Methods: Industrial production of 3’-Methoxyrocaglamide follows similar extraction and purification methods but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents.
Purification: Employing industrial HPLC systems to ensure high purity (>95%) of the final product.
Chemical Reactions Analysis
Types of Reactions: 3’-Methoxyrocaglamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 3’-Methoxyrocaglamide with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
3’-Methoxyrocaglamide has several scientific research applications, including:
Chemistry: Used as a reference standard and synthetic precursor compound.
Biology: Studied for its insecticidal activity and potential use in agricultural research.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized as an intermediate and fine chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-Methoxyrocaglamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibiting insect growth: It disrupts the normal development of insects, leading to their death.
Modulating cellular pathways: The compound affects various cellular pathways, which can result in its insecticidal activity.
Comparison with Similar Compounds
3’-Methoxyrocaglamide is unique due to its specific structure and biological activity. Similar compounds include:
- C-3’-Hydroxyrocaglamide
- C-1-O-acetyl-3’-hydroxyrocaglamide
- Rocaglamide-A
These compounds share similar structural features but differ in their functional groups and biological activities .
Properties
IUPAC Name |
(1R,2R,3S,3aR,8bS)-3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO8/c1-31(2)28(33)24-25(17-10-8-7-9-11-17)30(18-12-13-20(36-4)21(14-18)37-5)29(34,27(24)32)26-22(38-6)15-19(35-3)16-23(26)39-30/h7-16,24-25,27,32,34H,1-6H3/t24-,25-,27-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYJJPBOOAAPMV-KKPOPCGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019943 | |
Record name | 3'-Methoxyrocaglamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189322-69-8 | |
Record name | 3'-Methoxyrocaglamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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